N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,4-dimethylbenzamide
Description
N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,4-dimethylbenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyrrolidinone ring, a thiadiazole ring, and dimethylphenyl groups, which contribute to its distinctive chemical properties and reactivity.
Properties
Molecular Formula |
C23H24N4O2S |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide |
InChI |
InChI=1S/C23H24N4O2S/c1-13-7-14(2)9-19(8-13)27-12-18(11-20(27)28)22-25-26-23(30-22)24-21(29)17-6-5-15(3)16(4)10-17/h5-10,18H,11-12H2,1-4H3,(H,24,26,29) |
InChI Key |
ZOYKHHGFCMGANE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C3CC(=O)N(C3)C4=CC(=CC(=C4)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,4-dimethylbenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,5-dimethylbenzoyl chloride with 3,5-dimethylphenylamine to form an intermediate amide. This intermediate is then subjected to cyclization with thiourea to form the thiadiazole ring. The final step involves the coupling of the thiadiazole intermediate with a pyrrolidinone derivative under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate signaling pathways related to inflammation .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dimethylphenyl)-β-alanine derivatives: These compounds share structural similarities and are used in the synthesis of heterocyclic systems.
1-(3,4-dimethylphenyl)-5-methyl-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide: Another compound with a thiadiazole ring and dimethylphenyl groups, used in various chemical applications.
Uniqueness
N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,4-dimethylbenzamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
